molecular formula C12H17N3O4 B6158403 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid CAS No. 2089725-89-1

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B6158403
CAS No.: 2089725-89-1
M. Wt: 267.3
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Description

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid is a synthetic organic compound known for its utility in various chemical and biological applications. This compound features a pyrazole ring substituted with an azetidinyl group that is protected by a tert-butoxycarbonyl (Boc) group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

The synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Azetidinyl Intermediate: The azetidinyl group is introduced through a cyclization reaction involving a suitable precursor.

    Protection with Boc Group: The azetidinyl intermediate is then protected with a tert-butoxycarbonyl group using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling with Pyrazole: The protected azetidinyl intermediate is coupled with a pyrazole derivative under appropriate conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected azetidinyl group can be substituted under acidic or basic conditions to introduce different functional groups.

    Deprotection: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, often using coupling reagents like EDCI or HATU.

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), acids (e.g., trifluoroacetic acid), and coupling reagents (e.g., EDCI, HATU). Major products formed from these reactions include various substituted pyrazole derivatives and amides .

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act by:

Comparison with Similar Compounds

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2089725-89-1

Molecular Formula

C12H17N3O4

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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